

Application Notes and Protocols for High-Throughput Screening Assays Involving (R)-Efavirenz

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Compound of Interest

Compound Name: (R)-Efavirenz

Cat. No.: B1671122

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Introduction

(R)-Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. [1][2] Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. [1][3][4][5] Beyond its established antiviral activity, **(R)-Efavirenz** has been shown to modulate other cellular pathways, including the induction of the DNA damage response and the activation of the unfolded protein response (UPR) via the IRE1 α -XBP1 pathway. [6][7][8][9][10]

These diverse biological activities make **(R)-Efavirenz** a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel antiretroviral agents, as well as for investigating its off-target effects. This document provides detailed application notes and protocols for HTS assays involving **(R)-Efavirenz**, targeting both its primary anti-HIV-1 activity and a key off-target pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for **(R)-Efavirenz**, providing a reference for its potency and inhibitory constants in various assay systems.

Table 1: In Vitro Anti-HIV-1 Activity of (R)-Efavirenz

Parameter	Value	Cell Type/Assay Condition	Reference
EC50	0.17 - 1.9 μ M	Varies by HIV-1 strain and cell line	[3]
IC50	0.51 ng/mL	Wild-type HIV in a protein-free medium	[11]
CSF/IC50 Ratio	26 (median)	In vivo measurement in patients	[11]

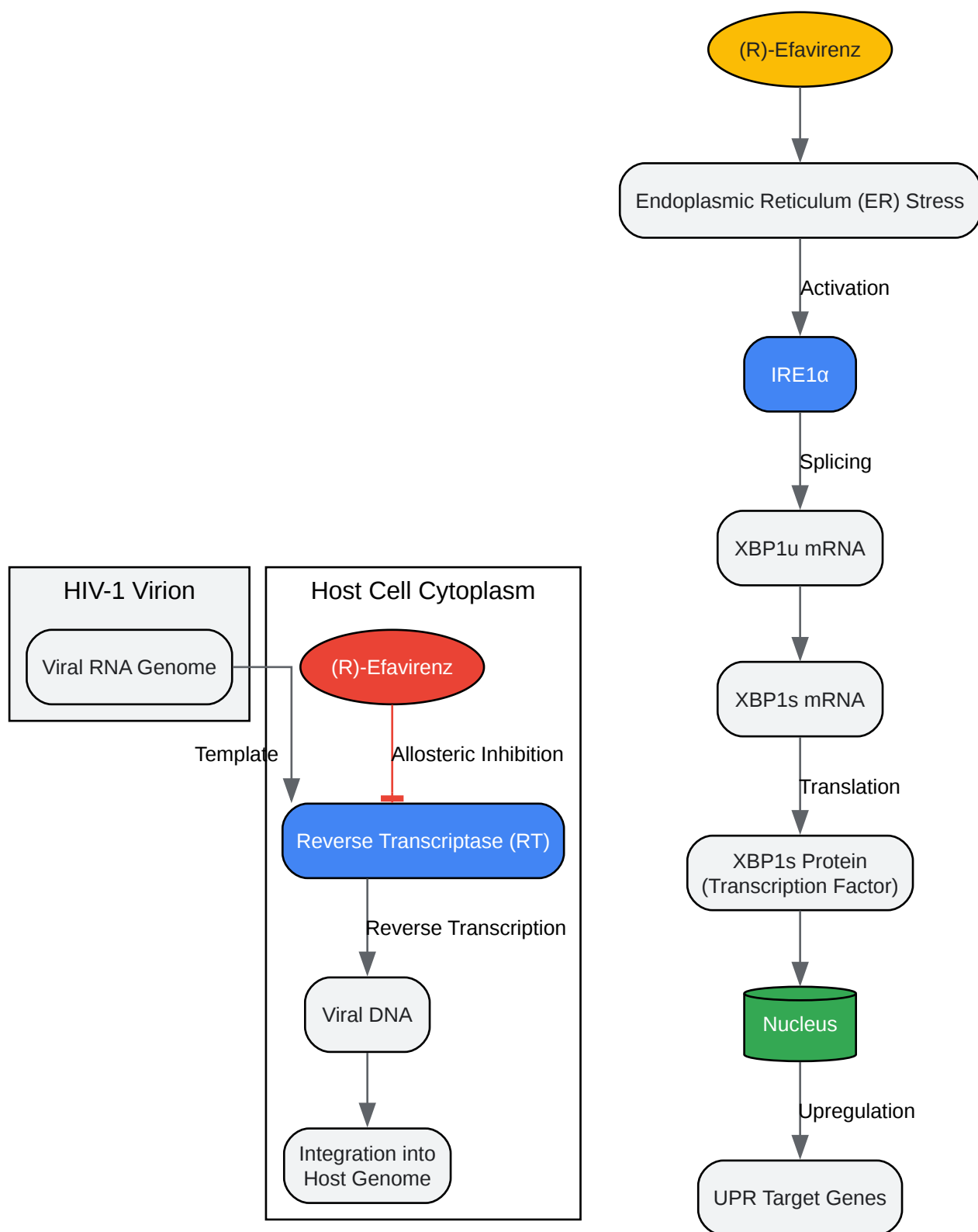
Table 2: Inhibition of Cytochrome P450 Enzymes by (R)-Efavirenz

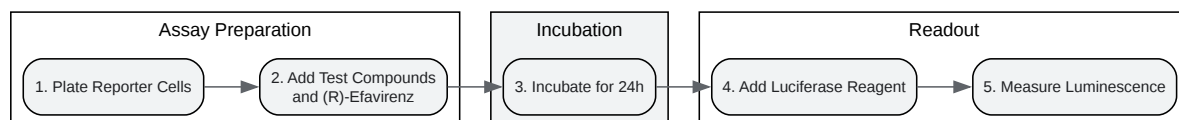
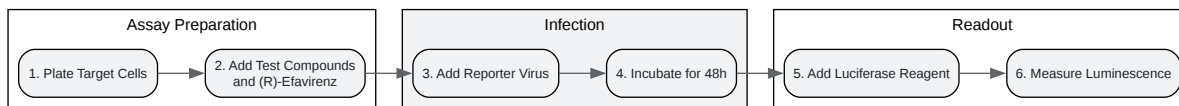
CYP Isoform	Inhibition Constant (Ki)	Inhibition Type	Reference
CYP2B6	1.68 μ M	Competitive	[12]
CYP2C8	4.78 μ M	Competitive	[12]
CYP2C9	19.46 μ M	Competitive	[12]
CYP2C19	21.31 μ M	Competitive	[12]
CYP3A	40.33 μ M	Competitive	[12]

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription and Inhibition by (R)-Efavirenz

(R)-Efavirenz binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site. This non-competitive binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.





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